2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid
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Overview
Description
2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid is an organic compound that features both an amino group and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid typically involves a multi-step process. One common method includes the condensation reaction between 4-aminobenzaldehyde and 3-methoxybenzoic acid in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methoxybenzoic acid
- 4-Amino-3-methoxybenzoic acid
- 2-Methoxy-4-nitrobenzoic acid
Uniqueness
2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a methoxy group allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
61212-94-0 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[(4-aminophenyl)methylideneamino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-4-2-3-12(15(18)19)14(13)17-9-10-5-7-11(16)8-6-10/h2-9H,16H2,1H3,(H,18,19) |
InChI Key |
UCDJNUAMDOMILX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1N=CC2=CC=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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